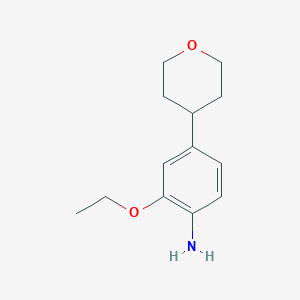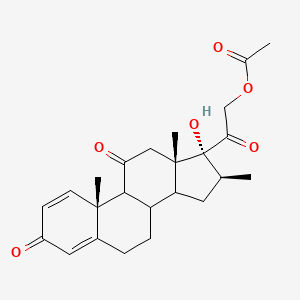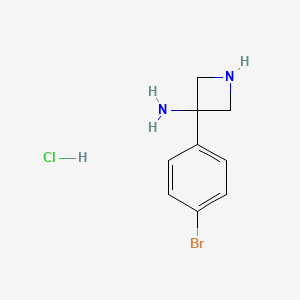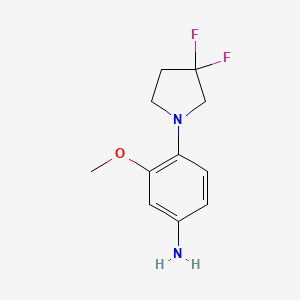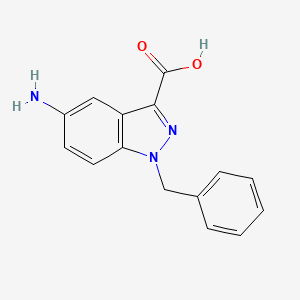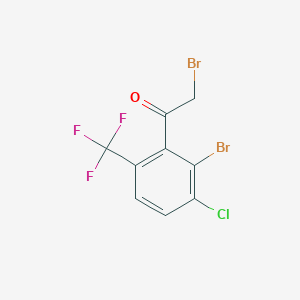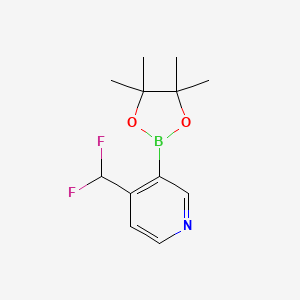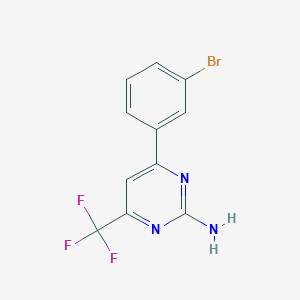
2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with amino, bromophenyl, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde, trifluoroacetic acid, and guanidine.
Formation of Intermediate: The first step involves the condensation of 3-bromobenzaldehyde with trifluoroacetic acid to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with guanidine under basic conditions to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management.
化学反应分析
Types of Reactions
2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted pyrimidine derivative.
科学研究应用
2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Research: The compound is used as a tool in biological research to study enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its molecular targets, while the bromophenyl group can facilitate interactions with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
2-Amino-4-(trifluoromethyl)-6-phenylpyrimidine: Similar structure but lacks the bromine atom.
2-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine: Similar structure but with the bromine atom in a different position.
2-Amino-6-(3-chlorophenyl)-4-(trifluoromethyl)pyrimidine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and binding properties. The presence of the bromine atom can also facilitate further functionalization through substitution reactions.
属性
分子式 |
C11H7BrF3N3 |
|---|---|
分子量 |
318.09 g/mol |
IUPAC 名称 |
4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H7BrF3N3/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H,(H2,16,17,18) |
InChI 键 |
IOSUJIBJWOFHDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


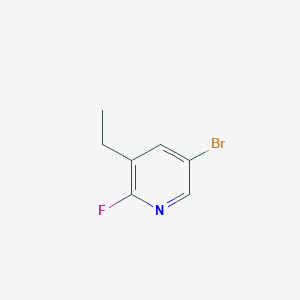

![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)
